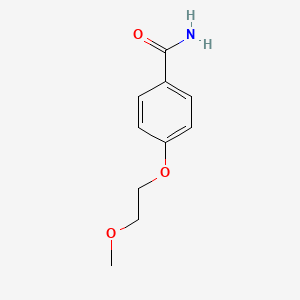

4-(2-methoxyethoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWGJUVBRXXAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Methoxyethoxy Benzamide

Established Synthetic Routes for 4-(2-Methoxyethoxy)benzamide

The synthesis of this compound can be achieved through several reliable pathways, primarily involving the formation of the ether linkage on a pre-existing benzamide (B126) scaffold or the construction of the amide bond on a molecule already containing the ether moiety.

A primary and well-established route to this compound involves the Williamson ether synthesis, starting from the readily available precursor, 4-hydroxybenzamide (B152061). This method hinges on the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzamide to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with a suitable 2-methoxyethyl electrophile.

The synthesis of the 4-hydroxybenzamide precursor itself is straightforward, often achieved by the high-temperature reaction of methyl p-hydroxybenzoate with concentrated ammonia (B1221849) water, followed by concentration and filtration to yield the solid product. google.com

The subsequent etherification step typically involves the following conditions:

Base: A suitable base is required to deprotonate the phenol. Common choices include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) or hydroxides (e.g., sodium hydroxide). The choice of base can influence reaction rates and yields.

Electrophile: A reactive 2-methoxyethyl derivative is used, such as 2-methoxyethyl chloride, 2-methoxyethyl bromide, or 2-methoxyethyl tosylate.

Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) are commonly employed as they effectively solvate the cation of the base and facilitate the SN2 reaction.

Temperature: The reaction is often heated to ensure a reasonable reaction rate, with temperatures typically ranging from room temperature to the reflux temperature of the solvent.

This synthetic approach is advantageous due to the commercial availability and relatively low cost of the starting materials.

Table 1: Representative Conditions for Williamson Ether Synthesis of Related Phenolic Amides

| Precursor | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3-Hydroxy-4-methoxybenzoic acid amide | R₂Br, Cs₂CO₃, KI | DMF | Heat | 3-(Alkoxy)-4-methoxybenzamide derivative nih.gov |

| 4-Hydroxybenzamide | 2-Methoxyethyl bromide, K₂CO₃ | DMF | 80-100 °C | This compound |

| Phenol derivative | Alkyl halide, Base | Polar aprotic solvent | Heat | Aryl ether derivative |

An alternative strategy involves forming the amide bond as the final key step. This route begins with 4-(2-methoxyethoxy)benzoic acid, which is then coupled with an ammonia source. While traditional methods for amide bond formation often require stoichiometric activating agents (like carbodiimides or thionyl chloride), which generate significant waste, modern catalytic approaches offer a more sustainable and efficient alternative. researchgate.netdntb.gov.ua

Direct catalytic amidation of carboxylic acids with amines is a highly sought-after transformation. dntb.gov.ua Various catalytic systems have been developed that can be applied to the synthesis of this compound from its corresponding carboxylic acid.

Key catalytic systems include:

Boric Acid Derivatives: Ortho-iodo arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids, offering a powerful tool for this transformation. semanticscholar.org

Titanium Catalysts: Titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines in refluxing toluene. researchgate.net Aromatic acids typically require 10 mol% of the catalyst, while aliphatic acids may proceed with lower catalyst loading. researchgate.net

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN): In microwave-assisted syntheses, minute quantities of ceric ammonium nitrate can effectively catalyze the direct amidation of carboxylic acids and amines under solvent-free conditions, offering a rapid and green synthetic route. semanticscholar.org

These methods avoid the pre-activation of the carboxylic acid, reducing the number of synthetic steps and improving atom economy. researchgate.net

Table 2: Comparison of Catalysts for Direct Amidation Reactions

| Catalyst System | Substrates | Conditions | Key Advantage |

|---|---|---|---|

| Titanium Tetrafluoride (TiF₄) | Carboxylic acids, Amines | Toluene, Reflux | Effective for a range of substrates |

| Ceric Ammonium Nitrate (CAN) | Carboxylic acids, Amines | Microwave, Solvent-free | Fast, "green" conditions semanticscholar.org |

| ortho-Iodo Arylboronic Acids | Carboxylic acids, Amines | Heat | Avoids stoichiometric activators semanticscholar.org |

Derivatization Strategies and Analogue Synthesis for Benzamide Derivatives

The benzamide scaffold is a common motif in medicinal chemistry, and the synthesis of derivatives and structural analogues is crucial for developing new therapeutic agents. nih.gov

Once synthesized, the this compound scaffold can be further modified to generate a library of related compounds. The electron-donating nature of the ether group activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho position (C3 and C5) relative to the ether. Potential modifications could include:

Halogenation: Introduction of bromine or chlorine atoms onto the aromatic ring.

Nitration: Addition of a nitro group, which can subsequently be reduced to an amine for further functionalization.

Acylation: Friedel-Crafts acylation to introduce ketone functionalities.

Additionally, the amide nitrogen, while generally less reactive, can undergo N-alkylation or N-arylation under specific conditions, although this can be challenging.

The synthetic principles used for this compound are broadly applicable to a wide range of structurally related analogues. Research into bioactive compounds frequently involves the synthesis of benzamides featuring diverse ether linkages. mdpi.com

For instance, the synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides was achieved by coupling 3-hydroxy-4-methoxybenzoic acid with an appropriate amine using HATU coupling conditions. nih.gov The resulting amide intermediate was then subjected to either Mitsunobu conditions or a standard displacement reaction with a substituted piperidinol to form the desired ether linkage. nih.gov Similarly, a method for synthesizing 2-(4-hydroxyphenoxy)benzamide derivatives has been developed involving steps like Ullmann coupling to form the diaryl ether bond, followed by amidation. mdpi.com

Table 3: Examples of Structurally Related Benzamide Derivatives with Ether Linkages

| Compound Class | Key Synthetic Steps | Precursors | Reference |

|---|---|---|---|

| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Amidation (HATU), Mitsunobu or SN2 reaction | 3-Hydroxy-4-methoxybenzoic acid, Amines, Piperidinols | nih.gov |

| 2-(4-Hydroxyphenoxy)benzamide derivatives | Esterification, Ullmann coupling, Ammonification, Oxidation | ortho-Iodobenzoic acid, Phenols | mdpi.com |

| 2-((4-Chlorophenoxy)methyl)benzamide derivatives | Formation of acid chloride, Amidation | 2-((4-Chlorophenoxy)methyl)benzoic acid, Amines | researchgate.net |

Modern organic synthesis has seen the development of powerful new methods for constructing chemical bonds, including advanced strategies for benzamide synthesis that offer greater efficiency and novel disconnection approaches.

C-H Amidation: Transition-metal catalyzed C-H bond functionalization has emerged as a powerful strategy that avoids the need for pre-functionalized starting materials. nih.gov For example, Rh(III)-catalyzed amidation of anilide C-H bonds with isocyanates provides a direct route to N-acyl anthranilamides. nih.gov This type of ortho-C-H amidation represents a highly efficient way to construct complex benzamide derivatives.

Oxidative Amidation: This approach involves the direct coupling of aldehydes or benzylamines with amines in the presence of an oxidant and catalyst. researchgate.net An I₂–TBHP system, for example, can be used for the oxidative amidation of benzylamines and benzyl (B1604629) cyanides to afford benzamides. researchgate.net

Direct Electrophilic Aromatic Substitution: In a novel approach, arenes can be directly converted to benzamide derivatives via electrophilic aromatic substitution using cyanoguanidine in the presence of a superacid like triflic acid. nih.gov This Friedel-Crafts-type carboxamidation reaction proceeds through a proposed superelectrophilic intermediate. nih.gov

These advanced methods provide powerful alternatives to classical synthetic routes, enabling the construction of complex benzamide structures from simple, readily available precursors.

Mechanistic Investigations of Synthetic Reactions Involving Benzamide Moieties

The formation and transformation of the benzamide functional group are governed by fundamental principles of organic reaction mechanisms. Detailed studies have elucidated the pathways through which these reactions proceed, providing insights into the factors that control reaction outcomes, yields, and selectivity.

Nucleophilic Substitution Mechanisms in Benzamide Formation

The construction of the amide bond in benzamides is classically achieved through nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of a carboxylic acid derivative. The most common mechanism is a two-step addition-elimination process. slideshare.net

In the first stage, the nucleophile (commonly ammonia or a primary/secondary amine) attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. slideshare.netucsb.edu The stability of this intermediate is a key factor in the reaction's progress.

The second stage involves the elimination of a leaving group from the tetrahedral intermediate, which reforms the carbonyl double bond. slideshare.net The nature of the leaving group is critical; better leaving groups facilitate the reaction. For instance, the synthesis of benzamides from benzoyl chlorides is highly efficient because the chloride ion is an excellent leaving group. slideshare.net

SN2-type Mechanism: This mechanism occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. libretexts.org This is characterized by a "backside attack" that results in the inversion of stereochemical configuration if the carbon is a stereocenter. ucsd.edu For benzamide formation, the reaction at the sp²-hybridized carbonyl carbon doesn't involve stereochemical inversion in the same way as an sp³ center, but the concerted nature of bond formation and breaking is a key feature.

SN1-type Mechanism: This is a two-step process where the leaving group departs first, forming a carbocation intermediate. ucsb.eduucsd.edu This intermediate is planar and can be attacked by the nucleophile from either side. libretexts.org While more common for alkyl halides, an SN1-like dissociation can occur under certain conditions, though it is less favored for acyl compounds due to the instability of the resulting acylium ion.

Recent studies have provided evidence that many reactions traditionally thought to proceed via a stepwise mechanism, like Nucleophilic Aromatic Substitution (SNAr), may in fact occur through a concerted mechanism. nih.gov This suggests that the transition state possesses characteristics of the intermediate, effectively being a "Meisenheimer transition state" where charge is distributed between the nucleophile, the ring, and the leaving group. nih.gov

Radical-Mediated and Cascade Reaction Mechanisms

Beyond classical nucleophilic substitutions, more advanced synthetic strategies involving radical and cascade mechanisms have been developed for constructing complex molecules containing benzamide moieties.

Radical-Mediated Reactions: These reactions involve intermediates with unpaired electrons, known as radicals. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. chemrxiv.org A similar principle can be applied where radical precursors, such as those generated from organoboranes, add to activated pyridine (B92270) derivatives (N-methoxypyridinium salts). The proposed mechanism involves a chain reaction initiated by radical generation, followed by addition to the aromatic ring to form a radical cation intermediate. chemrxiv.org This demonstrates the potential for forming C-C bonds on aromatic systems that could be precursors to or part of a benzamide structure under mild, oxidant-free conditions.

Cascade Reactions: Also known as domino or tandem reactions, these processes involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. baranlab.orgnih.gov This approach is highly efficient and environmentally friendly, as it reduces the number of separate reaction and purification steps. nih.gov An example is the palladium-catalyzed synthesis of 2-benzofuran-2-ylacetamides, which proceeds through a sequence of deallylation followed by an aminocarbonylative heterocyclization. researchgate.net Another strategy involves the copper-mediated coupling of benzamides with benzoylacetonitriles, which initiates with a C-H acylation followed by an intramolecular nucleophilic acyl substitution to form complex heterocyclic products. researchgate.net These reactions are powerful because each step sets up the required functionality for the subsequent transformation. baranlab.org

Role of Solvent Effects in Benzamide Reactivity

The choice of solvent is a critical parameter in chemical synthesis, often having a profound influence on reaction rate, selectivity, and even the mechanistic pathway itself.

Solvent Polarity and Selectivity: Solvents can dramatically alter the course of a reaction. For example, in the amidation of aroyl chlorides using lithium bis(trimethylsilyl)amide (LiHMDS), the solvent dictates the final product. Halogenated solvents like dichloroethane (DCE) favor the formation of the primary benzamide, whereas non-halogenated solvents such as dioxane lead to the formation of an imide product. rsc.org This highlights the solvent's crucial role in controlling reaction selectivity. Similarly, in the synthesis of m-sulfamoylbenzamide analogues, changing the solvent from tetrahydrofuran (B95107) (THF) to the more polar acetonitrile (CH₃CN) was necessary to dissolve reaction salts, and optimizing reactant concentrations was key to improving chemoselectivity. nih.gov

Interactive Table: Effect of Solvent on Benzamide Synthesis The following table summarizes the impact of different solvents on the yield of benzamide (2) versus imide (3) in the reaction of benzoyl chloride with LiHMDS, demonstrating the solvent's directive power. rsc.org

| Entry | Solvent | Yield of Benzamide 2 (%) | Yield of Imide 3 (%) |

| 1 | Dioxane | - | 63 |

| 2 | THF | - | 55 |

| 3 | Diethyl ether | - | 42 |

| 4 | Toluene | - | 45 |

| 5 | Acetonitrile | - | 48 |

| 6 | Acetone | - | 39 |

| 7 | DCE | 80 | - |

| 8 | CHCl₃ | Trace | - |

| 9 | DCM | Trace | - |

Sustainable Synthesis and Novel Solvents: There is a growing emphasis on developing more environmentally benign synthetic methods. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are emerging as green alternatives to traditional organic solvents. rsc.org Their low cost, low toxicity, and biodegradability make them attractive. Recent research has demonstrated their use as "Reactive Deep Eutectic Solvents" (RDESs) in EDC-mediated amide synthesis, where the solvent also acts as one of the reactants. This approach avoids hazardous solvents and simplifies product recovery. rsc.org Furthermore, reactions can be performed under solvent-free conditions, often assisted by microwave or ultrasonic irradiation, which can lead to faster reaction times and high yields. chemmethod.com

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography Studies of 4-(2-Methoxyethoxy)benzamide and its Analogues

X-ray crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystal, offering detailed information on bond lengths, bond angles, and conformational geometry. nih.gov While a specific crystal structure for this compound is not publicly available, extensive studies on closely related analogues provide a robust framework for understanding its likely solid-state characteristics.

The molecular conformation of benzamide (B126) derivatives in the solid state is governed by the interplay of steric and electronic effects. The orientation of the carboxamide group relative to the phenyl ring is a key conformational feature. In many benzamides, this group is not coplanar with the aromatic ring. For instance, in the structure of 4-methoxy-N-phenyl-benzamide, the central amide group is twisted with respect to both benzene (B151609) rings, with dihedral angles of 34.70° and 30.62° between its plane and the planes of the phenyl and 4-methoxy-benzene rings, respectively. nih.gov Similarly, in 4-bromo-N-(2-hydroxy-phenyl)benzamide, the amide fragment's mean plane forms a dihedral angle of 25.42° with the bromo-substituted benzene ring. nih.gov

A study of the structurally similar compound, 4-(2-methoxyethoxy)benzene-1-carboximidamide (B13247625) hydrochloride, reveals that the 2-methoxyethoxy side chain adopts a gauche conformation, which is likely a strategy to minimize steric hindrance between the oxygen atoms. The dihedral angle between the benzene ring and the amidine group in this analogue was found to be 12.4°. This suggests that for this compound, a non-coplanar arrangement between the phenyl ring and the amide group is probable, and the flexible methoxyethoxy tail is likely to adopt a folded, gauche conformation.

Table 1: Crystallographic Data for the Analogue 4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.594(5) |

| b (Å) | 4.4613(16) |

| c (Å) | 12.878(4) |

| β (°) | 91.209(12) |

| Side Chain Conformation | gauche |

| Dihedral Angle (Benzene-Amidine) | 12.4° |

The supramolecular assembly of benzamide derivatives in the crystalline state is dictated by a combination of non-covalent interactions, including hydrogen bonds and π-stacking. mdpi.comnih.gov The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to predictable and robust packing motifs.

In many simple benzamides, molecules are linked by inter-amide N-H⋯O hydrogen bonds, which generate characteristic C(4) chains where molecules are related by translational symmetry along a crystal axis. nih.gov More complex benzamide derivatives can form extended hydrogen-bonding networks involving other functional groups or solvent molecules. nih.govnih.gov In the case of 4-(2-methoxyethoxy)benzene-1-carboximidamide hydrochloride, the crystal lattice is stabilized by N–H···Cl⁻ and C–H···O interactions. For this compound, it is highly probable that the primary N-H protons of the amide group would form strong hydrogen bonds with the carbonyl oxygen of neighboring molecules, leading to the formation of dimers or chains, which is a common feature in benzamide crystal structures. mdpi.comacs.org

Table 2: Common Non-Covalent Interactions in Benzamide Analogue Crystals

| Interaction Type | Description | Example from Analogues | Reference |

|---|---|---|---|

| N-H···O Hydrogen Bond | Interaction between the amide N-H donor and a carbonyl oxygen acceptor. | Forms C(4) chains propagating through the crystal. | nih.gov |

| O-H···O Hydrogen Bond | Present in hydroxy-substituted benzamides, linking molecules into chains. | Forms chains along the rsc.org direction in 4-bromo-N-(2-hydroxy-phenyl)benzamide. | nih.gov |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | Face-to-face stacking with tryptophan residues in receptor binding sites. | nih.gov |

| C-H···O Interaction | Weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | Helps to stabilize the crystal lattice in the hydrochloride salt of a related amidine. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzamide Derivatives

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of organic molecules in solution. researchgate.netweebly.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the chemical environment, connectivity, and spatial proximity of atoms.

The structural elucidation of this compound would begin with 1D ¹H and ¹³C NMR spectra. emerypharma.com The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the two methylene (B1212753) groups in the ethoxy chain, the methoxy (B1213986) group protons, and the broad signal of the amide (-NH₂) protons. The aromatic region would display an AA'BB' system typical of a 1,4-disubstituted benzene ring.

2D NMR experiments are crucial for assembling the molecular framework. nih.govipb.pt

¹H-¹H COSY (Correlation Spectroscopy) would confirm the connectivity between adjacent protons, for example, by showing correlations between the two CH₂ groups in the ethoxy chain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

Table 3: Predicted ¹H and ¹³C NMR Signals for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D Correlations (HMBC) |

|---|---|---|---|

| Aromatic CH (ortho to -CONH₂) | ~7.8 | ~129 | Correlation to C=O, other aromatic C |

| Aromatic CH (ortho to -OR) | ~7.0 | ~114 | Correlation to C-O, other aromatic C |

| C=O | - | ~168 | Correlation to ortho aromatic H |

| Ar-O-CH₂- | ~4.2 | ~69 | Correlation to aromatic C-O |

| -CH₂-O-CH₃ | ~3.8 | ~71 | Correlation to -OCH₃ |

| -OCH₃ | ~3.4 | ~59 | Correlation to -O-CH₂- |

| -NH₂ | Broad, ~6-8 | - | - |

Unlike the static picture provided by solid-state analysis, NMR spectroscopy can reveal the conformational behavior of molecules in solution. For benzamides, a key feature is the potential for restricted rotation around the C(aryl)-C(O) and C(O)-N bonds, which can lead to different conformational isomers. nih.gov The primary concern is often the presence of cis and trans isomers resulting from the partial double bond character of the C-N amide bond. nih.gov While this is more prominent in N-substituted amides, the orientation of the NH₂ group can also be influenced by the solvent and temperature.

The conformation of the flexible 2-methoxyethoxy side chain is also of interest. The relative populations of gauche and trans rotamers around the C-C and C-O bonds can be investigated using Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) and by analyzing three-bond coupling constants (³J). NOESY experiments show through-space correlations between protons that are close to each other, which helps to define the molecule's preferred three-dimensional shape in solution. weebly.com The conformational behavior is often solvent-dependent; for example, some benzamide derivatives adopt different preferred conformations in nonpolar (CDCl₃) versus polar, protic (D₂O) solvents. researchgate.net

NMR is highly sensitive to hydrogen bonding. rsc.orgnih.gov While this compound is not structured to form a strong intramolecular hydrogen bond, studies on related benzamides demonstrate how NMR can probe such interactions. The chemical shift of the amide (N-H) proton is particularly diagnostic; its involvement in hydrogen bonding typically causes a significant downfield shift. nih.gov In studies of other benzamide derivatives, the strength of intramolecular hydrogen bonds has been assessed by monitoring the N-H chemical shift during titration with highly polar solvents like DMSO. nih.govrsc.org

Conformational dynamics, such as the rate of rotation around bonds, can be studied using variable-temperature (VT) NMR spectroscopy. ut.ee As the temperature is changed, the rate of exchange between different conformers can move into, through, or out of the NMR timescale. This can lead to observable changes in the spectra, such as the broadening of signals, their coalescence into a single averaged peak, or their sharpening into distinct signals for each conformer at low temperatures. Analysis of these line-shape changes allows for the calculation of the energetic barriers (ΔG‡) to conformational interconversion. acs.org For this compound, VT-NMR could be used to study the rotational barrier around the C(aryl)-C(O) bond.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis of Benzamides

In the case of this compound, the vibrational spectra are characterized by contributions from the benzamide group, the aromatic ring, and the methoxyethoxy side chain. The primary amide group (-CONH₂) gives rise to several distinct and well-characterized absorption bands. The N-H stretching vibrations are particularly informative, typically appearing as two bands in the region of 3400-3100 cm⁻¹ for primary amides, corresponding to asymmetric and symmetric stretching modes. researchgate.netfarmaciajournal.com The C=O stretching vibration, known as the Amide I band, is one of the most intense absorptions in the IR spectrum of benzamides and is typically observed in the 1680-1630 cm⁻¹ region. researchgate.net The N-H bending vibration, or the Amide II band, is found around 1650-1620 cm⁻¹. researchgate.net

The substituted benzene ring also presents a characteristic set of vibrational modes. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region is indicative of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) benzene ring, as in this compound, a strong band is anticipated in the 850-800 cm⁻¹ range.

The methoxyethoxy substituent introduces vibrations associated with the ether linkage and alkyl chain. The characteristic C-O-C stretching vibrations of the ether group are expected to produce strong bands in the 1260-1000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methylene and methyl groups of the methoxyethoxy chain will appear in the 3000-2850 cm⁻¹ range. farmaciajournal.com

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and N-H tend to give strong signals in the IR spectrum, non-polar bonds and symmetric vibrations, such as those of the benzene ring, are often more intense in the Raman spectrum. stolichem.comlibretexts.org This complementarity is crucial for a comprehensive structural assignment.

The table below outlines the predicted characteristic vibrational frequencies for this compound based on the analysis of benzamides and related functional groups.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique | Functional Group |

|---|---|---|---|

| N-H Asymmetric Stretch | 3350 - 3330 | FT-IR, FT-Raman | Amide (-CONH₂) |

| N-H Symmetric Stretch | 3180 - 3160 | FT-IR, FT-Raman | Amide (-CONH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman | Benzene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, FT-Raman | Methoxyethoxy Chain |

| C=O Stretch (Amide I) | 1670 - 1650 | FT-IR | Amide (-CONH₂) |

| N-H Bend (Amide II) | 1640 - 1620 | FT-IR, FT-Raman | Amide (-CONH₂) |

| Aromatic C=C Stretch | 1610 - 1580 | FT-IR, FT-Raman | Benzene Ring |

| Aromatic C=C Stretch | 1580 - 1560 | FT-IR, FT-Raman | Benzene Ring |

| C-N Stretch | 1400 - 1380 | FT-IR | Amide (-CONH₂) |

| C-O-C Asymmetric Stretch | 1260 - 1240 | FT-IR | Ether (-O-) |

| C-O-C Symmetric Stretch | 1130 - 1080 | FT-IR | Ether (-O-) |

| p-Substitution C-H Bend | 850 - 810 | FT-IR | Benzene Ring |

Mass Spectrometry for Molecular Characterization of Benzamide Compounds

Mass spectrometry (MS) is an indispensable analytical technique for the molecular characterization of benzamide compounds, providing precise information about the molecular weight and structural features through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak (M⁺•) corresponding to the exact mass of the molecule. The stability of this molecular ion can vary, but its detection is crucial for confirming the molecular weight. stolichem.com

The fragmentation of benzamides upon electron impact is a well-studied process. A characteristic fragmentation pathway for primary benzamides involves the loss of the amino group (•NH₂) to form a stable benzoyl cation. In the case of this compound, this would result in a prominent peak at m/z [M-16]. This benzoyl cation can further fragment by losing carbon monoxide (CO), leading to a phenyl cation.

The methoxyethoxy side chain also directs the fragmentation. Cleavage of the ether bonds is a common fragmentation pathway for ethers. Alpha-cleavage next to the ether oxygen can lead to the formation of stable oxonium ions. For this compound, cleavage can occur at various points along the side chain. For instance, cleavage of the bond between the ethoxy group and the benzene ring could generate a phenoxy radical and a methoxyethoxy cation. More likely is the cleavage of the C-C bond within the ethoxy group or the C-O bond of the methoxy group, leading to characteristic fragment ions.

The McLafferty rearrangement is another potential fragmentation mechanism for molecules containing a carbonyl group and a sufficiently long chain with abstractable gamma-hydrogens, though it is less common in simple benzamides compared to other carbonyl compounds.

Based on the general fragmentation rules for benzamides and ethers, a predicted mass spectrum for this compound would exhibit several key fragments. The table below details these predicted fragments and their origins.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 195 | [C₁₀H₁₃NO₃]⁺• | Molecular Ion (M⁺•) |

| 179 | [C₁₀H₁₁O₃]⁺ | Loss of NH₂ |

| 151 | [C₉H₁₁O₂]⁺ | Loss of NH₂ and CO |

| 135 | [C₈H₇O₂]⁺ | Cleavage of the ethoxy group from the benzoyl cation |

| 107 | [C₇H₇O]⁺ | Phenoxy cation from cleavage of the ether bond |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (less likely due to substituent) |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of CO from the benzoyl cation |

| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ | Fragments from the methoxyethoxy chain |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on 4-(2-Methoxyethoxy)benzamide Analogues

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure and geometry of molecules. These calculations are fundamental to predicting a wide range of molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. bohrium.com It is particularly effective for optimizing molecular geometries to find the most stable conformation (lowest energy state) and for analyzing the electronic structure. bohrium.comrjptonline.org For benzamide (B126) and its analogues, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G, are employed to determine key structural parameters such as bond lengths and angles. rjptonline.orgnih.gov

For instance, in a typical benzamide structure, the aromatic C-C bond lengths are found to be approximately 1.40 Å, indicating the delocalization of π electrons within the ring. nih.gov The C-N bond of the amide group is typically around 1.36 Å. nih.gov These computational results are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net The study of related molecules, such as 4-ethoxy-2,3-difluoro benzamide, demonstrates how substituents on the benzene (B151609) ring can influence the structural and electronic properties of the molecule. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. malayajournal.org A smaller gap suggests that a molecule is more reactive and can be easily excited. malayajournal.org

For benzamide derivatives, FMO analysis helps in understanding the charge transfer that can occur within the molecule. malayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.orglibretexts.org In a study of 3-fluorobenzamide, the HOMO-LUMO energy gap was determined to be 5.521 eV. niscpr.res.in The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in some benzamide analogues, the HOMO may be localized on the benzene ring and the amide group, while the LUMO might be distributed over the carbonyl group, indicating its electrophilic nature. malayajournal.org

Computational methods are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.net DFT calculations can predict vibrational frequencies (FTIR and FT-Raman), which helps in assigning the observed spectral bands to specific vibrational modes of the molecule. nih.govniscpr.res.in

Furthermore, theoretical calculations can predict UV-Vis absorption spectra, which provide information about electronic transitions. niscpr.res.in For example, the π→π* transition is common in aromatic systems like benzamide. niscpr.res.in Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. niscpr.res.inepstem.net For 3-fluorobenzamide, predicted ¹H and ¹³C NMR chemical shifts ranged from 1.55 to 8.95 ppm and 127.04 to 193.09 ppm, respectively. niscpr.res.in These predicted values serve as a valuable tool for interpreting experimental NMR spectra and confirming the molecular structure.

Molecular Modeling and Docking Studies of Benzamide-Based Ligands

Molecular modeling and docking are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) interacts with a large biomolecule, such as a protein or enzyme. researchgate.netmdpi.com This information is critical for understanding the mechanism of action and for designing more potent and selective drugs.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. uncst.go.ug The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a docking score or binding free energy. researchgate.net For benzamide-based ligands, docking studies have been instrumental in identifying key interactions with various biological targets.

For example, docking studies on benzamide derivatives as inhibitors of DNA gyrase have shown that interactions are primarily hydrophobic, with some hydrogen bonding. researchgate.net In another study, docking of benzamide analogues into the active site of the enzyme acetylcholinesterase (AChE), a target for Alzheimer's disease treatment, revealed that the ligands could reduce the flexibility of the enzyme, thereby inhibiting its function. mdpi.com These studies often identify specific amino acid residues in the binding pocket that are crucial for the interaction, such as through hydrogen bonds or van der Waals forces. mdpi.comnih.gov

The insights gained from molecular docking and other computational studies form the basis of structure-based drug design. By understanding the key interactions between a benzamide ligand and its target, medicinal chemists can design new analogues with improved binding affinity and selectivity. mdpi.comnih.govresearchgate.net

For instance, if a docking study reveals a specific hydrogen bond is crucial for binding, new analogues can be designed to strengthen this interaction. Similarly, if a part of the ligand clashes with the protein (steric hindrance), modifications can be made to avoid this unfavorable interaction. nih.gov This iterative process of computational analysis, synthesis, and biological testing is a cornerstone of modern drug development. ontosight.ai For example, based on the co-crystal structure of a benzamide derivative with its target, van der Waals interaction maps can be generated to identify the boundaries of the binding pocket, guiding the design of new, more effective inhibitors. nih.gov

Theoretical Investigations of Reaction Mechanisms and Energetics

Theoretical investigations into reaction mechanisms use quantum chemical calculations to map out the potential energy surface of a chemical reaction. This allows researchers to identify transition states, intermediates, and the activation energies required for a reaction to proceed. Methods like Density Functional Theory (DFT) are frequently employed to model these processes. nih.govresearchgate.netdiva-portal.org

For a molecule like this compound, theoretical studies could focus on several areas:

Synthesis Reactions: Modeling the final steps of its synthesis, for instance, the amidation of a corresponding acyl chloride or ester, would reveal the lowest energy pathway and could help optimize reaction conditions.

Metabolic Degradation: Computational models can predict how the molecule might be metabolized. This involves calculating the energetics of potential reactions such as O-demethylation of the methoxy (B1213986) group or hydrolysis of the amide bond.

Thermal Decomposition: Understanding the mechanism and energy barriers for thermal breakdown is crucial for assessing its stability.

A typical approach involves calculating the energies of the reactants, transition states (TS), and products (P). nih.gov The activation energy (Ea) is the energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

Theoretical studies on related molecules, such as alkoxybenzyl derivatives of resorcin chemrxiv.orgarene, have utilized DFT methods (like B97-3c and wB97XD) and semiempirical methods (like GFN2-xTB) to calculate activation energies for their formation and reactions with various nucleophiles. nih.gov For example, the reaction pathways for the formation of o-quinone methide derivatives were investigated, and the activation energies for their subsequent reactions with nucleophiles like ethanol (B145695) and acetic acid were determined. nih.gov This type of analysis provides profound insight into the reactivity and potential chemical transformations of the molecule. nih.gov

Table 1: Illustrative Reaction Energetics Analysis using Theoretical Methods This table illustrates the type of data generated from theoretical studies on reaction energetics, using examples from related compound classes. The specific values are not for this compound but demonstrate the principles of the analysis.

| Reaction Step | Method | Calculated Parameter | Value (kcal/mol) | Reference |

| Formation of o-QMR chemrxiv.orgA derivative | GFN2-xTB | Activation Energy (Ea) | Varies by precursor | nih.gov |

| Reaction with Ethanol | GFN2-xTB | Activation Energy (Ea) | ~15-20 | nih.gov |

| Reaction with Acetic Acid | GFN2-xTB | Activation Energy (Ea) | ~10-15 | nih.gov |

| Ionic SN2 Reaction (Cl- + CH3Cl) | DFT (B3LYP) | Overall Barrier (in Acetonitrile) | ~20 | researchgate.net |

Note: Data is illustrative of the computational approach and not specific to this compound.

Biological Activity and Molecular Mechanisms in Vitro and Cellular Focus

Enzyme Inhibition Studies of 4-(2-Methoxyethoxy)benzamide and Related Compounds

Benzamide (B126) derivatives have been investigated as inhibitors of several key enzyme classes. While direct inhibitory data for this compound against all mentioned targets is not extensively documented in publicly available literature, studies on closely related analogs provide significant insights into its potential activities.

Deubiquitinating (DUB) Enzymes: DUBs are proteases that regulate the ubiquitin-proteasome system, a critical pathway for protein turnover, making them attractive therapeutic targets in diseases like cancer. The development of small-molecule DUB inhibitors is an active area of research. While specific inhibitory data for this compound is not prominent, the broader class of benzamides has been explored. For instance, inhibitors like PR-619 act as broad-spectrum, reversible DUB inhibitors. The field continues to develop more selective inhibitors for specific DUBs such as USP1, USP7, and USP30.

MALT1 Paracaspase: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in NF-κB signaling, and its proteolytic activity is a target in certain lymphomas and autoimmune conditions. Inhibition of MALT1's protease function can block aberrant signaling and reduce the survival of cancer cells, such as the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). Several MALT1 inhibitors have been identified, including irreversible inhibitors like MI-2 (IC₅₀ = 5.84 μM) and reversible, allosteric inhibitors such as Safimaltib. Although this compound is not listed among these, the therapeutic strategy of targeting MALT1 with small molecules is well-established.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Benzamide and sulfonamide derivatives have been a fertile ground for the discovery of PTP1B inhibitors. Research has led to the development of potent non-competitive, allosteric inhibitors that bind to sites away from the catalytic pocket, preventing the conformational changes necessary for enzyme activity. While direct kinetic data for this compound is scarce, related structures have shown promise.

12-Lipoxygenase (12-LOX): This enzyme is involved in the production of bioactive lipid metabolites that play roles in inflammation, thrombosis, and cancer. The development of selective 12-LOX inhibitors is a key therapeutic goal. Notably, a class of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has been identified as potent and selective 12-LOX inhibitors. Compounds from this series have demonstrated nanomolar potency and have been shown to reduce 12-HETE (a product of 12-LOX activity) in human platelets and β-cells. Another potent and selective inhibitor, ML355, also emerged from medicinal chemistry efforts targeting this enzyme.

| Enzyme Target | Inhibitor Example | Inhibitory Concentration (IC₅₀/Kᵢ) | Notes |

|---|---|---|---|

| MALT1 | MI-2 | 5.84 μM (IC₅₀) | Irreversible inhibitor suppressing NF-κB activity. |

| MALT1 | Mepazine | 0.42 - 0.83 μM (IC₅₀) | Selective MALT1 protease inhibitor. |

| 12-Lipoxygenase | Compound 35 (benzenesulfonamide derivative) | nM potency | Potent and selective 12-LOX inhibitor. |

| 12-Lipoxygenase | Compound 36 (benzenesulfonamide derivative) | nM potency | Potent and selective 12-LOX inhibitor. |

| PTP1B | PTP1B Inhibitor (CAS 765317-72-4) | 4 - 8 µM (IC₅₀) | Selective, reversible, non-competitive allosteric inhibitor. |

Understanding how inhibitors bind to their target enzymes is crucial for drug design. For benzamide derivatives, molecular docking and X-ray crystallography have provided key insights.

PTP1B Inhibition: Potent benzimidazole (B57391) sulfonamide inhibitors of PTP1B have been studied via X-ray crystallography. These studies revealed that the inhibitors can form a bidentate hydrogen bond with the residue Asp48. Interestingly, an unexpected intramolecular π-stacking interaction was observed between the aryl group of the sulfonamide and the benzimidazole moiety. Other PTP1B inhibitors operate through an allosteric mechanism, binding to a novel site distinct from the catalytic pocket and preventing the closure of the WPD loop, which is essential for catalysis.

12-Lipoxygenase Inhibition: While initial docking studies for the 12-LOX inhibitor ML355 predicted its binding within the enzyme's active site, recent cryo-electron microscopy structures have revealed a different mechanism. ML355 was found to bind to an allosteric site located at the entrance to the active site, but only when 12-LOX is in a hexameric state. This highlights the importance of considering enzyme quaternary structure in inhibitor design.

General Mechanisms: The interaction of a compound with its target enzyme can be characterized through kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). Allosteric inhibitors, for example, bind to a site other than the active site, inducing a conformational change that reduces enzyme activity. Molecular docking is a computational technique frequently used to predict the binding orientation and energy of small molecules within the active or allosteric sites of proteins.

Molecular Target Identification and Receptor Interaction Studies

Beyond direct enzyme inhibition, benzamide derivatives can interact with other critical molecular targets, such as nuclear receptors, modulating their function and downstream signaling.

Estrogen Receptor Alpha (ERα): ERα is a key target in the treatment of approximately 80% of breast cancers. A novel class of molecules known as estrogen receptor coregulator binding modulators (ERXs) has been developed to disrupt the interaction between ERα and its coregulator proteins.

Significantly, a study focused on tris-benzamide derivatives as ERα modulators reported the synthesis of 3-Isobutoxy-4-[3-isobutoxy-4-[3-(2-methoxyethoxy)-4-nitrobenzamido]benzamido]benzamide . This compound contains a moiety structurally very similar to this compound. The parent compound in this series, ERX-11, demonstrated a strong binding affinity to ERα with an IC₅₀ value of 18 nM in a fluorescence polarization assay. Further optimization of this series led to compound 18h , which showed a greater than 10-fold increase in binding affinity compared to ERX-11. The binding affinity of these compounds is determined by their ability to mimic the LXXLL motif of coregulator proteins that binds to a hydrophobic cleft on the ERα surface.

| Compound | Target | Binding Affinity (IC₅₀) | Assay Method |

|---|---|---|---|

| ERX-11 (Tris-benzamide parent) | ERα | 18 nM | Fluorescence Polarization |

| Ac-SRC (Peptide control) | ERα | 24 nM | Fluorescence Polarization |

| Compound 18h (Optimized tris-benzamide) | ERα | ~1.6 nM (estimated) | Reported as >10-fold more potent than ERX-11. |

The interaction of benzamide derivatives with their molecular targets can trigger significant changes in cellular behavior.

Apoptosis and Cell Cycle Arrest: N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway. This involves the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. The induction of apoptosis by these compounds is often preceded by an arrest of the cell cycle in the G2/M phase. This cell cycle block appears to be an event that occurs prior to the initiation of apoptosis and can be observed even when caspases are inhibited. Studies on other benzimidazole derivatives have also confirmed their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

Glucose Uptake: Some benzamide derivatives have shown potential as anti-diabetic agents. For example, 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) was found to more than double the glucose uptake in C2C12 muscle cells at a concentration of 50 μM. This effect was associated with the enhanced expression of key proteins in the insulin signaling pathway, such as pAMPK, pACC, and pAKT. Furthermore, some benzamide derivatives are being investigated as glucokinase activators, which work by lowering blood glucose levels in the liver and increasing insulin secretion from pancreatic β-cells.

Structure-Activity Relationship (SAR) Investigations for Benzamide Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For benzamide derivatives, SAR investigations have yielded several key insights across different biological targets.

General Trends: The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the benzamide core. For instance, in a series of N-substituted benzamides evaluated as antitumor agents, it was found that a 2-substituent on an adjacent phenyl ring was critical for antiproliferative activity, whereas the presence of a chlorine atom or a nitro-group on the same ring tended to decrease activity.

For ERα Modulation: In the tris-benzamide series targeting ERα, SAR studies revealed that attaching alkyl chains to the C-terminus was more effective at improving cell growth inhibition than modifications at the N-terminus. The introduction of a trans-4-phenylcyclohexyl group at the C-terminus led to a significant, more than 10-fold increase in both binding affinity and inhibitory potency. This group is believed to fit into a hydrophobic pocket on the receptor, enhancing binding interactions.

For Enzyme Inhibition: In the development of acetylcholinesterase inhibitors, the substitution pattern on the benzamide scaffold markedly influenced inhibitory activity and selectivity. For 2-phenoxybenzamides with antiplasmodial activity, the aryloxy substituent was found to be favorable for activity, and the substitution pattern on the anilino part of the structure also had a strong impact. Similarly, for 1,2,5-oxadiazoles containing a benzamide moiety, antiplasmodial activity and selectivity were highly dependent on the substitution pattern of a 4-phenyl moiety.

These SAR studies underscore the versatility of the benzamide scaffold and provide a rational basis for the design of new derivatives with improved biological profiles for a wide range of therapeutic targets.

Correlation of Structural Modifications with Observed Biological Response

The biological activity of benzamide derivatives is intricately linked to their structural features. Modifications to the benzamide scaffold can significantly influence their pharmacological effects, including antimicrobial, antiviral, and enzyme inhibitory activities. Structure-activity relationship (SAR) studies on various benzamide series have revealed key insights into how molecular changes impact their biological response.

For instance, in a series of N-benzamide derivatives synthesized from para-hydroxy benzoic acid, the nature and position of substituents on the N-phenyl ring were found to be critical for their antibacterial activity. Compound 5a (4-hydroxy-N-phenylbenzamide) demonstrated notable activity against both Bacillus subtilis and Escherichia coli. nanobioletters.com Further modifications, such as the introduction of bromo or chloro groups on the N-phenyl ring (compounds 6b and 6c ), also resulted in potent antibacterial agents. nanobioletters.com This suggests that the electronic properties and steric bulk of the substituents play a crucial role in the interaction with bacterial targets.

In another study focusing on benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, the modifications on the benzamide part of the molecule led to compounds with significant larvicidal and fungicidal activities. nih.gov The introduction of a 1,2,4-oxadiazole ring, a known bioisostere for the amide group, is a common strategy to enhance biological activity and metabolic stability. nih.govmdpi.com Specifically, compound 7a showed 100% larvicidal activity against mosquito larvae at 10 mg/L, highlighting the positive influence of this heterocyclic system. nih.gov

Furthermore, the design of novel meta-diamide compounds containing a 1,2,4-oxadiazole group has led to the discovery of potent insecticidal and fungicidal agents. scielo.br The biological data for these compounds indicated that the nature of the substituent on the terminal phenyl ring significantly modulated the activity spectrum and potency. scielo.br

The following table summarizes the correlation between structural features and biological activity in selected benzamide derivatives.

| Compound ID | Basic Scaffold | Key Structural Modifications | Observed Biological Activity |

| 5a | N-phenylbenzamide | 4-hydroxy group on the benzoyl ring | Excellent activity against B. subtilis and E. coli nanobioletters.com |

| 6b/6c | N-phenylbenzamide | Bromo/chloro substitution on the N-phenyl ring | Better activity against E. coli and B. subtilis nanobioletters.com |

| 7a | Benzamide with pyridine-linked 1,2,4-oxadiazole | Pyridine (B92270) and 1,2,4-oxadiazole moieties | 100% larvicidal activity against mosquito larvae nih.gov |

| 7h | Benzamide with pyridine-linked 1,2,4-oxadiazole | Specific substitutions on the benzamide and pyridine rings | Potent fungicidal activity against Botrytis cinereal nih.gov |

Identification of Key Pharmacophoric Features and Functional Group Impact

Pharmacophore modeling helps in identifying the essential structural features of a molecule required for its biological activity. For benzamide derivatives, several key pharmacophoric features have been identified that contribute to their diverse pharmacological profiles.

The core benzamide moiety itself is a crucial pharmacophoric element, with the amide linkage (-CONH-) capable of forming hydrogen bonds with biological targets such as enzymes and receptors. nih.gov The aromatic ring of the benzoyl group can participate in π-π stacking and hydrophobic interactions.

In the context of antiviral activity, a study on 4-(2-nitrophenoxy)benzamide derivatives identified key pharmacophoric features for the inhibition of deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses. rsc.orgresearchgate.net The designed compounds were intended to fulfill these pharmacophoric requirements, leading to potent antiviral agents against Adenovirus, HSV-1, and coxsackievirus. rsc.orgresearchgate.net

The impact of specific functional groups on the biological activity of benzamides is significant:

Hydroxy Group: The presence of a hydroxyl group, as in 4-hydroxybenzamide (B152061) derivatives, can contribute to both antibacterial and antioxidant activities. nanobioletters.com It can act as a hydrogen bond donor and participate in redox reactions.

Halogens (Chloro, Bromo): Introduction of halogens on the aromatic rings can enhance lipophilicity, thereby improving membrane permeability and target interaction. nih.govscispace.com This is evident in the potent anti-HIV activity of a 4-chloro-benzamide derivative named AH0109 and the bactericidal activity of chloro-substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides. nih.govscispace.com

Methoxy (B1213986) Group: The methoxy group, as present in the subject compound "this compound," is known to influence the electronic and steric properties of the molecule. While direct data on this specific compound is unavailable, the methoxy group in other bioactive molecules often enhances metabolic stability and can modulate binding affinity.

1,2,4-Oxadiazole Ring: As a bioisostere of the amide group, the 1,2,4-oxadiazole ring is a key functional group in many modern pesticides. nih.govmdpi.comrsc.org Its inclusion in benzamide structures has led to compounds with excellent insecticidal and fungicidal properties. nih.govmdpi.comrsc.org

In Vitro Antimicrobial and Antiviral Activity Studies

Several studies have investigated the in vitro antimicrobial and antiviral activities of various benzamide derivatives. These studies provide valuable data on their potential as therapeutic agents.

Antimicrobial Activity:

A study on N-benzamide derivatives reported significant antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria. nanobioletters.com The minimum inhibitory concentration (MIC) values were determined to quantify their potency. For example, compound 5a showed MIC values of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nanobioletters.com

Another class of benzamide derivatives, 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, exhibited significant bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). scispace.comnih.gov The presence of two amide bonds in these "diamides" is thought to be responsible for their bactericidal effect. nih.gov

The following table presents the in vitro antibacterial activity of selected benzamide derivatives.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

| 5a | B. subtilis | 25 | 6.25 nanobioletters.com |

| 5a | E. coli | 31 | 3.12 nanobioletters.com |

| 6b | E. coli | 24 | 3.12 nanobioletters.com |

| 6c | B. subtilis | 24 | 6.25 nanobioletters.com |

Antiviral Activity:

Benzamide derivatives have also shown promise as antiviral agents. A 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide, named AH0109, was identified as a potent inhibitor of HIV-1 replication. nih.gov It was found to impair the early stages of HIV-1 infection, specifically targeting reverse transcription and cDNA nuclear import. The 50% effective concentration (EC50) of AH0109 was determined to be 0.7 µM. nih.gov

In another study, a series of 4-(2-nitrophenoxy)benzamide derivatives were designed as inhibitors of viral deubiquitinase (DUB) enzymes. rsc.orgresearchgate.net These compounds exhibited strong to very strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus, with IC50 values ranging from 10.22 to 44.68 µM. rsc.org

Studies on Ligand-Protein Binding Dynamics and Conformation

The biological activity of any compound is fundamentally dependent on its interaction with a specific protein target. Understanding the dynamics of ligand-protein binding and the conformational changes that occur upon binding is crucial for drug design and optimization.

For instance, HDX-MS has been used to study the binding of ligands to various proteins, revealing changes in protein flexibility and conformation upon ligand binding. nih.gov Such studies have provided insights into the open and closed conformations of ATP-binding cassette (ABC) transporters in the presence of a nucleotide ligand. nih.gov

The binding of a ligand to a protein can stabilize the protein structure, often through the enhancement of the hydrogen-bonding network and rearrangement of sidechains, even those far from the binding site. nih.gov These conformational changes can, in turn, affect the protein's affinity for other binding partners, such as membranes. nih.gov

Metadynamics simulations are another computational tool that can be used to investigate the binding poses of ligands on protein surfaces, which is particularly useful when the target does not have a well-defined binding pocket. rsc.org

Emerging Applications in Chemical Science and Technology

Role as Synthetic Intermediates in Complex Organic Molecule Synthesis

In the field of organic chemistry, the creation of complex molecules often relies on the strategic use of versatile intermediate compounds. aablocks.com 4-(2-methoxyethoxy)benzamide and its derivatives serve as important intermediates in the synthesis of a range of more complex chemical structures, including pharmaceuticals and other biologically active compounds. aablocks.comgoogle.commdpi.com

One of the notable applications of a related compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, is as a key intermediate in the synthesis of Amisulpride. google.com Amisulpride is an atypical antipsychotic and antiemetic agent that functions as a selective dopamine (B1211576) D2 and D3 receptor antagonist. nih.gov The synthesis of such pharmacologically significant molecules often involves multi-step processes where the structural motifs provided by intermediates like this compound derivatives are crucial. google.comgoogle.com

The synthetic utility of benzamide (B126) derivatives is extensive. drugbank.com For instance, the benzamide moiety can be a precursor to other functional groups or can be incorporated as a core structural element in the final target molecule. The 2-methoxyethoxy side chain, in particular, can influence the solubility and pharmacokinetic properties of the final compound.

Furthermore, derivatives of this compound, such as 4-(2-methoxyethoxy)benzonitrile, have been utilized in the synthesis of molecules designed to disrupt protein-protein interactions, a key strategy in modern drug discovery. researchgate.net For example, it has been used in the preparation of compounds that target the YAP-TEAD protein-protein interaction, which is implicated in cancer. researchgate.net

The table below provides a summary of complex molecules synthesized using this compound or its close derivatives as intermediates.

| Target Molecule | Class | Role of Intermediate |

| Amisulpride | Antipsychotic/Antiemetic | A derivative, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, is a key building block. google.comnih.gov |

| YAP-TEAD Interaction Inhibitors | Anticancer | 4-(2-methoxyethoxy)benzonitrile is used in the synthesis of these therapeutic agents. researchgate.net |

| Substituted benzimidazoles | Various | The benzamide group can be a precursor to the benzimidazole (B57391) ring system. |

Applications in Materials Science and Supramolecular Chemistry

The self-assembly of molecules into well-defined, functional structures is a cornerstone of materials science and supramolecular chemistry. The amphiphilic nature of certain derivatives of this compound makes them ideal candidates for the construction of such higher-order systems. mdpi.com

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, can spontaneously assemble in aqueous solutions to form organized structures like micelles. tau.ac.il Micelles are spherical aggregates where the hydrophobic portions form a core, shielded from the water by a shell of the hydrophilic parts. tau.ac.il

Derivatives of this compound have been incorporated into larger molecular architectures, such as dendrocalix nih.govarenes, to create non-ionic amphiphilic systems. mdpi.com In these constructs, the 3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)benzamide) units act as the hydrophilic part of the amphiphile. mdpi.com The presence of these multiple ether linkages imparts significant water-solubility to that portion of the molecule. mdpi.com

The formation of micelles by these amphiphilic molecules occurs above a specific concentration known as the critical micelle concentration (CMC). tau.ac.il The table below illustrates the key components of these amphiphilic systems.

| Component | Role in Amphiphile | Key Feature |

| 3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)benzamide) | Hydrophilic Head Group | Multiple ether linkages enhance water solubility. mdpi.com |

| Alkyl Chains | Hydrophobic Tail | Drives the self-assembly in aqueous solution to form the micellar core. mdpi.com |

| Calix nih.govarene | Scaffold | Provides a platform for the attachment of the hydrophilic and hydrophobic groups. mdpi.com |

The architecture of the amphiphilic polymer can significantly influence the properties of the resulting micelles, including their size and stability. rsc.orgaps.org

Amphiphilic calix nih.govarenes bearing 3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)benzamide) residues have demonstrated a remarkable ability to enhance the solubility of hydrophobic drugs like naproxen (B1676952) and ibuprofen (B1674241). mdpi.com The encapsulation of these drug molecules is facilitated by non-covalent interactions, such as hydrogen bonding and π-π stacking, between the drug and the benzamide units at the upper rim of the calixarene. mdpi.com

The efficiency of this solubility enhancement is dependent on the specific structure of the amphiphile, including the length of the hydrophobic alkyl chains. mdpi.com The following table presents data on the solubility enhancement of naproxen and ibuprofen by a series of amphiphilic calix nih.govarenes (1a-c) with varying alkyl chain lengths.

| Amphiphilic Calix nih.govarene | Alkyl Chain Length | Solubility of Naproxen (mg/mL) | Solubility of Ibuprofen (mg/mL) |

| None (Pure Water) | - | 0.025 mdpi.com | 0.011 mdpi.com |

| 1a | C3 | Data not available | Data not available |

| 1b | C6 | Data not available | Data not available |

| 1c | C10 | Data not available | Data not available |

Note: While the source indicates that amphiphiles 1a-c significantly enhanced the solubility of NAP and IBP, specific quantitative values for each were not provided in the snippet.

This ability to solubilize hydrophobic molecules is of great interest for drug delivery applications, as it can improve the bioavailability of poorly soluble drugs. nih.gov

Advanced Chemical Derivatization for Analytical and Chromatographic Purposes

Chemical derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for a particular analytical method. chromatographyonline.commdpi.com This can involve improving its volatility for gas chromatography (GC), enhancing its detectability, or altering its retention behavior in liquid chromatography (LC). chromatographyonline.commdpi.com

While specific derivatization schemes for this compound itself are not extensively detailed in the provided search results, the principles of derivatization can be applied to this molecule and its derivatives. For instance, the benzamide functional group or the aromatic ring could be targeted for modification.

The general goals of derivatization in chromatography include:

Improved Detectability: Attaching a chromophore or fluorophore to the molecule can enhance its response to UV-Vis or fluorescence detectors. chromatographyonline.com

Enhanced Separation: Altering the polarity and volatility of the analyte can improve its chromatographic separation from other components in a mixture. mdpi.com

Increased Sensitivity in Mass Spectrometry (MS): Derivatization can improve the ionization efficiency of a molecule, leading to better sensitivity in LC-MS analysis. nih.govnih.gov

The table below outlines common derivatization strategies and their potential application to a molecule like this compound.

| Derivatization Strategy | Target Functional Group | Purpose |

| Silylation | Amide N-H | Increase volatility for GC analysis. mdpi.com |

| Acylation | Amide N-H | Introduce a tag for improved detection. |

| Alkylation | Amide N-H | Modify polarity for LC separation. |

| Electrophilic Aromatic Substitution | Benzene (B151609) Ring | Introduce a functional group for enhanced detection or further reaction. |

The development of new derivatization reagents and methods is an ongoing area of research in analytical chemistry, aiming to expand the range of molecules that can be effectively analyzed and to improve the throughput of analytical methods. nih.govnih.gov

Future Research Directions and Open Questions

Exploration of Novel and Sustainable Synthetic Pathways for Benzamide (B126) Analogues

The synthesis of benzamide analogues has traditionally relied on conventional methods that often involve hazardous reagents and generate significant waste. A major future direction is the development of green and sustainable synthetic protocols. Researchers are increasingly focusing on methods that minimize environmental impact, such as solvent-free reactions and the use of eco-friendly catalysts. researchgate.nettandfonline.combenthamdirect.com

Recent advancements include:

Catalyst-Free Synthesis: Methodologies for N-benzoylation have been developed that proceed under solvent-free and catalyst-free conditions at room temperature, offering a clean and efficient pathway to produce benzamides. tandfonline.com

Sustainable Catalysis: Manganese-catalyzed reactions have been reported for the N-methoxymethylation of primary amides using methanol (B129727) as both a reagent and a solvent. rsc.org This "interrupted borrowing hydrogen" strategy avoids toxic reagents and multi-step protocols. rsc.org

Mechanochemical Synthesis: The use of mechanochemistry, or grinding reactants together in the absence of a solvent, is emerging as a powerful tool for sustainable synthesis. acs.org Iridium-catalyzed C-H iodination of benzamides has been successfully demonstrated under these conditions, often leading to higher yields and shorter reaction times compared to solution-based methods. acs.org

One-Pot Reactions: The development of one-pot, multi-component reactions provides an economical and efficient route to complex benzamide derivatives, reducing waste and simplifying work-up procedures. benthamdirect.com

These innovative and sustainable approaches can be applied to the synthesis of specific compounds like 4-(2-methoxyethoxy)benzamide, paving the way for more environmentally responsible production of new and existing benzamide libraries.

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

To accelerate the discovery process, a deeper understanding of the structure, properties, and interactions of benzamide analogues is crucial. The integration of advanced spectroscopic techniques with powerful computational methods provides a synergistic approach to elucidating these details at a molecular level.

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry remain fundamental for structural confirmation of newly synthesized benzamides. nih.govnih.gov However, the future lies in combining this experimental data with computational analysis.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to analyze electronic structure, predict spectroscopic properties, and understand reaction mechanisms. For instance, DFT calculations can provide insights into the HOMO-LUMO gap, which indicates a molecule's reactivity, and map the electrostatic potential to identify sites prone to interaction.

Molecular Docking and Dynamics: These computational tools are invaluable for studying how benzamide derivatives interact with biological targets. nih.govnih.gov Molecular docking predicts the preferred binding orientation of a ligand to a protein, helping to rationalize observed biological activity and guide the design of more potent analogues. nih.govmdpi.com Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time. nih.gov

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and pharmacophore modeling are used to identify the key structural features required for a compound's biological activity. nih.gov These models are instrumental in the virtual screening of large chemical databases to identify new hit compounds and in designing novel molecules with improved properties. nih.gov

By combining these advanced approaches, researchers can gain a comprehensive understanding of how subtle structural modifications to the benzamide scaffold, such as the introduction of a methoxyethoxy group in this compound, influence its physicochemical properties and biological interactions. acs.orgresearchgate.net

Discovery and Characterization of Untapped Biological Targets and Molecular Interaction Modalities for Benzamide Scaffolds

The benzamide moiety is a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds. walshmedicalmedia.com While its role in established drug classes is well-documented, a significant open question is the full extent of its biological targets. Future research will focus on identifying and validating novel proteins and pathways that can be modulated by benzamide derivatives, opening up new therapeutic possibilities.

The versatility of the benzamide scaffold has already been demonstrated by its interaction with a diverse range of targets:

Metabolic Enzymes: Benzamide derivatives have been investigated as activators of glucokinase, a key enzyme in glucose metabolism, presenting a potential avenue for treating type 2 diabetes. nih.gov

Neurodegenerative Disease Targets: The scaffold is a building block for inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two enzymes implicated in the pathology of Alzheimer's disease. mdpi.com

Antimicrobial Targets: Researchers have identified benzamides that inhibit the bacterial cell division protein FtsZ and the Mycobacterium tuberculosis protein QcrB, highlighting their potential as novel antibiotics. acs.org

Anticancer Agents: The benzamide structure is central to the development of inhibitors for various targets in oncology, including histone deacetylases (HDACs) and receptor tyrosine kinases like EGFR, which are crucial for cancer cell growth and survival. nih.govebi.ac.uk

Human Dihydrofolate Reductase (hDHFR): Certain benzamide trimethoprim (B1683648) derivatives have shown promise as inhibitors of hDHFR, a target for anticancer drugs. mdpi.com

The future in this area involves screening diverse benzamide libraries against a wide panel of biological targets. Identifying new interaction modalities and understanding the structure-activity relationships that govern target specificity will be key to unlocking the full therapeutic potential of this remarkable chemical scaffold. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 70289-25-7 |

Data sourced from publicly available chemical databases.

Table 2: Examples of Biological Targets for Benzamide Scaffolds

| Target Class | Specific Target(s) | Therapeutic Area |

| Enzymes | Glucokinase | Diabetes |

| Acetylcholinesterase (AChE), β-Secretase (BACE1) | Alzheimer's Disease | |

| Histone Deacetylases (HDACs) | Cancer | |

| Receptor Tyrosine Kinases (e.g., EGFR) | Cancer | |

| Human Dihydrofolate Reductase (hDHFR) | Cancer | |

| Bacterial Proteins | Filamentous temperature-sensitive Z (FtsZ) | Bacterial Infections |

| Cytochrome b-c1 complex subunit Rieske (QcrB) | Tuberculosis |

Q & A

Basic: What are the established synthetic routes for 4-(2-methoxyethoxy)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound derivatives typically involves coupling a substituted benzoic acid with an amine. For example:

- Step 1: React 4-amino-2-(2-methoxyethoxy)benzoic acid with an appropriate amine (e.g., aniline derivatives) under reflux conditions in a polar aprotic solvent (e.g., DMF or DCM) .

- Step 2: Use coupling agents like EDC/HOBt or DCC to facilitate amide bond formation .

- Optimization: Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?